pf-9184

Catalog No.
S539305
CAS No.
M.F
C21H14Cl2N2O4S
M. Wt
461.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pf-9184

Product Name

pf-9184

IUPAC Name

N-[4-(3,4-dichlorophenyl)phenyl]-4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxamide

Molecular Formula

C21H14Cl2N2O4S

Molecular Weight

461.3 g/mol

InChI

InChI=1S/C21H14Cl2N2O4S/c22-16-10-7-13(11-17(16)23)12-5-8-14(9-6-12)24-21(27)19-20(26)15-3-1-2-4-18(15)30(28,29)25-19/h1-11,25-26H,(H,24,27)

InChI Key

VGACSWBJQLLJFB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

PF-9184; PF9184; PF 9184.

Canonical SMILES

C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl)O

Description

The exact mass of the compound N-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide is 460.0051 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-9184 is a potent and selective inhibitor of microsomal prostaglandin E synthase 1 (mPGES-1), which plays a crucial role in the biosynthesis of prostaglandins, particularly prostaglandin E2. This compound has garnered attention for its potential therapeutic applications, especially in pain management and inflammation reduction. By inhibiting mPGES-1, PF-9184 may help mitigate the adverse effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) while providing effective analgesic properties .

: Utilization of coupling reactions, possibly including amide bond formation and cyclization processes.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
  • Specific details on the exact synthetic route are often proprietary or found in specialized chemical literature .

    The biological activity of PF-9184 has been characterized through various studies. It has demonstrated significant anti-inflammatory effects in preclinical models, including:

    • Reduction of Inflammatory Markers: PF-9184 effectively lowers levels of inflammatory cytokines.
    • Pain Relief: Animal studies indicate that PF-9184 provides analgesic effects comparable to traditional NSAIDs without the associated gastrointestinal side effects.
    • Selectivity: Its selectivity for mPGES-1 over other enzymes involved in prostaglandin synthesis suggests a lower risk of side effects commonly seen with broader-spectrum inhibitors .

    PF-9184 has potential applications in several areas:

    • Pain Management: As an alternative to traditional NSAIDs, it may offer pain relief with fewer gastrointestinal complications.
    • Anti-inflammatory Therapeutics: It can be explored for treating conditions characterized by chronic inflammation, such as arthritis.
    • Research Tool: PF-9184 serves as a valuable tool in research settings to study the role of prostaglandins in various biological processes .

    Interaction studies involving PF-9184 have focused on its binding affinity and selectivity towards mPGES-1 compared to other cyclooxygenases (COX). Key findings include:

    • Binding Affinity: High binding affinity to mPGES-1 indicates its effectiveness as an inhibitor.
    • Selectivity Profile: Studies suggest minimal interaction with COX enzymes, which is crucial for reducing side effects associated with broader inhibitors .

    PF-9184 can be compared to several similar compounds that also target prostaglandin synthesis pathways. Below is a comparison highlighting its uniqueness:

    Compound NameTarget EnzymeSelectivityNotable Features
    PF-9184mPGES-1HighSelective inhibitor with reduced side effects
    CelecoxibCOX-2ModerateCommon NSAID with gastrointestinal risks
    MeloxicamCOX-1/COX-2ModerateNon-selective; higher risk of side effects
    EtoricoxibCOX-2HighSimilar to celecoxib but with cardiovascular concerns

    PF-9184's unique selectivity for mPGES-1 distinguishes it from other compounds that target COX enzymes, potentially offering a safer alternative for managing pain and inflammation without significant side effects associated with traditional NSAIDs .

    Benzothiazine 1,1-Dioxide Scaffold

    The benzothiazine 1,1-dioxide scaffold forms the foundational structural framework of PF-9184, representing a critical pharmacophore that underpins the compound's biological activity [4]. This heterocyclic system consists of a benzene ring fused to a six-membered thiazine ring containing both nitrogen and sulfur atoms, with the sulfur atom existing in an oxidized state as a sulfone (1,1-dioxide) [9] [10].

    The benzothiazine scaffold in PF-9184 exhibits specific geometric parameters that are consistent with other members of this chemical class [9]. The thiazine ring adopts a non-planar conformation, with the sulfur and nitrogen atoms deviating from the planar arrangement of the benzene ring system [9]. The sulfur atom geometry displays a distorted tetrahedral arrangement, which is characteristic of sulfonyl-containing heterocycles [9].

    Structural ParameterValueReference
    Molecular FormulaC21H14Cl2N2O4S [1] [2]
    Molecular Weight461.32 Da [2] [3]
    Physical AppearanceYellow crystalline solid [7]
    Melting PointNot specified-
    SMILES NotationC1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl)O [1]

    The benzothiazine 1,1-dioxide motif is recognized for its prevalence in bioactive compounds, particularly those exhibiting anti-inflammatory properties [4]. The presence of the sulfonyl group (SO2) within the thiazine ring significantly influences the electronic distribution throughout the molecule, contributing to the compound's stability and reactivity profile [14]. The 1,1-dioxide oxidation state of the sulfur atom enhances the electron-withdrawing capacity of the scaffold, which plays a crucial role in modulating the compound's interaction with biological targets [14].

    Structural studies have demonstrated that benzothiazine 1,1-dioxide scaffolds exhibit remarkable stability under physiological conditions while maintaining sufficient reactivity for enzyme interactions [9]. The scaffold's planar restriction, imposed by the fused ring system, prevents free rotation and contributes to the compound's conformational rigidity [21]. This structural feature is particularly important for PF-9184's selective enzyme inhibition properties.

    3,4-Dichlorophenyl Moiety

    The 3,4-dichlorophenyl moiety represents a critical structural component of PF-9184, contributing significantly to the compound's biological activity and physicochemical properties [4] [12]. This aromatic substituent features two chlorine atoms positioned at the 3 and 4 positions of a phenyl ring, creating a specific electronic and steric environment that enhances the compound's potency.

    The dichlorophenyl group is connected to the benzothiazine scaffold through a biphenyl linkage, forming an extended aromatic system [1] [4]. This arrangement creates a rigid, planar structure that facilitates optimal binding interactions with target enzymes [4]. The biphenyl system exhibits a characteristic twisted conformation, with an angle between the two aromatic rings that contributes to the overall three-dimensional shape of the molecule [19].

    Dichlorophenyl PropertiesCharacteristicsImpact
    Chlorine Substitution Pattern3,4-dichloroEnhanced lipophilicity and binding affinity
    Electronic EffectElectron-withdrawingModulates reactivity and stability
    Steric InfluenceBulky halogen substituentsProvides selectivity through steric hindrance
    Hydrophobic CharacterIncreased lipophilicityFacilitates membrane interactions

    The presence of chlorine atoms at the 3 and 4 positions creates a synergistic electronic effect that significantly influences the compound's binding characteristics [12] [13]. Structure-activity relationship studies have demonstrated that the specific positioning of these chlorine substituents is crucial for optimal enzyme inhibition [4]. The 3,4-dichloro substitution pattern provides the ideal balance between electronic modulation and steric effects necessary for selective enzyme binding.

    Research has established that the dichlorophenyl moiety contributes to PF-9184's selectivity profile by creating specific hydrophobic interactions within enzyme active sites [4]. The chlorine atoms enhance the compound's ability to form favorable van der Waals interactions while simultaneously providing the appropriate steric bulk to exclude binding to non-target enzymes [12]. This dual functionality makes the dichlorophenyl group an essential component of PF-9184's pharmacophore.

    The lipophilic nature of the dichlorophenyl substituent also influences the compound's solubility characteristics and membrane permeability [12] [13]. This property is particularly relevant for PF-9184's biological activity, as it affects the compound's ability to reach intracellular targets and maintain appropriate tissue distribution patterns.

    Key Functional Groups and Their Contributions to Activity

    PF-9184 contains several key functional groups that work synergistically to confer its distinctive biological properties and chemical behavior [1] [4]. These functional moieties include the carboxamide group, the hydroxyl substituent, and the sulfonyl dioxide functionality, each contributing specific characteristics to the overall molecular profile.

    The carboxamide functional group (CONH) serves as a critical hydrogen bond donor and acceptor, facilitating specific interactions with amino acid residues in enzyme active sites [4] [18] [21]. This group exhibits planar geometry due to resonance stabilization between the carbonyl carbon and the amide nitrogen, which restricts rotation and contributes to the compound's conformational rigidity [21]. The carboxamide linkage connects the benzothiazine scaffold to the dichlorophenyl-substituted biphenyl system, serving as both a structural bridge and a functional element for biological recognition.

    Functional GroupLocationPrimary FunctionContribution to Activity
    Carboxamide (CONH)Linking benzothiazine to biphenylHydrogen bondingEnzyme binding specificity
    Hydroxyl (OH)Position 4 of benzothiazineHydrogen bond donor/acceptorEnhanced enzyme interactions
    Sulfonyl dioxide (SO2)Within thiazine ringElectron withdrawalModulates electronic properties
    Aromatic systemsMultiple positionsπ-π interactionsHydrophobic enzyme binding

    The hydroxyl group positioned at the 4-position of the benzothiazine ring plays a pivotal role in enzyme binding through its capacity for hydrogen bond formation [4] [18]. This functional group provides both hydrogen bond donor and acceptor capabilities, enabling dual interactions with enzyme active site residues. The strategic positioning of this hydroxyl group has been identified as crucial for maintaining optimal binding geometry within the target enzyme's active site [4].

    Studies have demonstrated that the hydroxyl group's contribution to binding affinity is substantial, with modifications to this position resulting in significant changes in biological activity [18]. The group's ability to form intramolecular hydrogen bonds with adjacent functional groups also contributes to the compound's overall conformational stability [18].

    The sulfonyl dioxide functionality within the benzothiazine ring system serves as a powerful electron-withdrawing group that modulates the electronic distribution throughout the molecule [14]. This group significantly influences the acidity of adjacent functional groups and affects the compound's overall reactivity profile [14]. The electron-withdrawing nature of the sulfonyl group enhances the compound's stability while maintaining the appropriate electronic characteristics for enzyme binding.

    The aromatic ring systems throughout PF-9184 provide extensive opportunities for π-π stacking interactions with aromatic amino acid residues in enzyme active sites [4]. These interactions contribute significantly to binding affinity and selectivity, as the specific arrangement of aromatic systems in PF-9184 creates a unique recognition pattern that distinguishes it from other potential enzyme substrates or inhibitors.

    The solubility characteristics of N-(3',4'-dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide represent critical parameters for its handling and experimental applications. The compound demonstrates limited aqueous solubility, with water solubility reported as insoluble with a value of approximately 4.6×10⁻⁴ grams per liter at 25°C [1]. This poor aqueous solubility is characteristic of compounds containing hydrophobic biphenyl moieties and has been identified as a significant limitation for certain applications [2].

    In contrast, the compound exhibits favorable solubility in organic solvents. Dimethyl sulfoxide serves as an effective solubilizing medium, accommodating approximately 15 milligrams per milliliter of the compound [3] [1] [4]. Dimethyl formamide demonstrates superior solubilizing capacity, dissolving up to 20 milligrams per milliliter [3] [1] [4]. These organic solvent solubilities enable the preparation of stock solutions for research applications, with recommendations to purge solutions with inert gas to prevent oxidative degradation [3].

    The compound's solubility profile reflects its predominantly hydrophobic character, attributed to the dichlorobiphenyl substituent and the benzothiazine core structure. This hydrophobic nature influences both its biological activity and pharmacokinetic properties. For experimental purposes, dimethyl formamide represents the preferred solubilizing medium due to its higher capacity, while dimethyl sulfoxide serves as an alternative when dimethyl formamide compatibility issues arise.

    Spectroscopic Characteristics

    Ultraviolet-visible spectroscopy reveals distinctive absorption characteristics for N-(3',4'-dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide. The compound exhibits two prominent absorption maxima at 269 nanometers and 335 nanometers [3] [5]. These absorption peaks correspond to electronic transitions within the conjugated aromatic system, with the shorter wavelength maximum attributed to π→π* transitions in the benzothiazine and biphenyl chromophores, while the longer wavelength absorption likely originates from charge transfer interactions between the electron-donating hydroxyl group and the electron-withdrawing components of the molecule.

    Nuclear magnetic resonance spectroscopy confirms the structural integrity of the compound. Both proton and carbon-13 nuclear magnetic resonance spectra demonstrate consistency with the expected chemical structure [5]. The spectra reveal characteristic signals corresponding to the aromatic protons of the dichlorobiphenyl moiety, the benzothiazine ring system, and the amide linkage. The nuclear magnetic resonance data support the assigned molecular structure and confirm the absence of significant impurities or structural abnormalities.

    Mass spectrometry analysis provides additional confirmation of molecular identity. Electrospray ionization mass spectrometry yields molecular ion peaks consistent with the expected molecular formula of C₂₁H₁₄Cl₂N₂O₄S [5]. The mass spectral fragmentation patterns support the proposed structure and demonstrate the compound's stability under typical ionization conditions.

    High performance liquid chromatography analysis confirms exceptional purity levels, with values ranging from 98% to 99.2% depending on the analytical method employed [6] [5]. Microanalytical data further validates the molecular composition, with experimental values for carbon (54.89%), hydrogen (3.11%), and nitrogen (6.04%) showing excellent agreement with theoretical calculations (54.68%, 3.06%, and 6.07%, respectively) [5].

    Stability Parameters

    The stability profile of N-(3',4'-dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide demonstrates remarkable long-term stability under appropriate storage conditions. When maintained at -20°C in desiccated conditions, the compound exhibits stability for periods exceeding four years [3] [5]. This extended stability period makes it suitable for long-term storage and repeated experimental use without significant degradation.

    Chemical stability assessments indicate that the compound remains stable under recommended handling conditions [4] [7]. No decomposition occurs when the material is used according to standard specifications, indicating robust chemical stability during normal laboratory manipulations [4]. However, the compound demonstrates incompatibility with strong oxidizing agents, which can potentially lead to degradation reactions [4] [8]. This incompatibility necessitates careful consideration of experimental conditions and storage environments to prevent unwanted chemical modifications.

    Thermal stability characteristics reveal that the compound does not undergo decomposition at room temperature under normal atmospheric conditions [4]. The decomposition temperature has not been specifically determined, though the compound maintains structural integrity during typical laboratory handling procedures. Flash point determinations are not applicable due to the compound's solid crystalline nature [4].

    Photostability parameters have not been extensively characterized, though standard laboratory lighting conditions do not appear to cause significant degradation. For optimal preservation, storage in light-protected containers is recommended as part of standard laboratory practices [4] [7].

    The compound's stability in various pH environments has not been systematically evaluated [4]. However, the presence of both acidic (hydroxyl) and basic (amine) functional groups suggests potential pH-dependent stability variations. The benzothiazine dioxide structure confers additional stability through its oxidized sulfur center, which is less susceptible to further oxidation compared to reduced sulfur-containing analogs.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    4.9

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    3

    Exact Mass

    460.0051335 g/mol

    Monoisotopic Mass

    460.0051335 g/mol

    Heavy Atom Count

    30

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Dates

    Last modified: 08-15-2023
    1: Mbalaviele G, Pauley AM, Shaffer AF, Zweifel BS, Mathialagan S, Mnich SJ,

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